(+)-Borneol

Catalog No.
S597593
CAS No.
464-43-7
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Borneol

CAS Number

464-43-7

Product Name

(+)-Borneol

IUPAC Name

(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1

InChI Key

DTGKSKDOIYIVQL-WEDXCCLWSA-N

SMILES

CC1(C2CCC1(C(C2)O)C)C

solubility

In water, 738 mg/L at 25 °C
Slightly soluble in propylene glycol
Soluble in alcohol and ether
In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/
In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/
Insoluble in water
More soluble in most solvents than borneol
Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene
Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils
Soluble (in ethanol)

Synonyms

borneol, isoborneol, isoborneol, (1R-endo)-isomer, isoborneol, (1R-exo)-isomer, isoborneol, (1S-endo)-isomer, isoborneol, (1S-exo)-isomer, isoborneol, (endo)-isomer, isoborneol, (endo-(+-))-isomer, isoborneol, (exo)-isomer

Canonical SMILES

CC1(C2CCC1(C(C2)O)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2O

The exact mass of the compound (+)-Borneol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.19x10+3 mg/l at 25 °c (est)insoluble in watermore soluble in most solvents than borneolvery soluble in ethanol, diethyl ether, chloroform; soluble in benzeneslightly soluble in proylene glycol; very slightly soluble in water; insoluble in vegatable oilssoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Bicyclic Monoterpenes - Camphanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

(+)-Borneol (D-Borneol, CAS: 464-43-7) is a highly lipid-soluble bicyclic monoterpenoid that serves as a critical penetration enhancer, neurovascular modulator, and chiral auxiliary in advanced chemical synthesis. Extracted naturally from species such as Cinnamomum camphora, it is distinguished by its specific dextrorotatory stereochemistry. In procurement contexts, natural (+)-borneol is strictly defined by pharmacopeial standards (e.g., the Chinese Pharmacopoeia requires >96% D-borneol content) to ensure high purity and safety [1]. Unlike generic monoterpenes, (+)-borneol is prioritized by formulators for its unique ability to cross and temporarily modulate physiological barriers, including the stratum corneum and the blood-brain barrier, making it an indispensable component in targeted nanocarrier delivery systems and high-value asymmetric synthesis workflows [2].

Procurement substitution of natural (+)-borneol with synthetic borneol or (-)-borneol (L-borneol) introduces severe risks to formulation safety, therapeutic efficacy, and synthetic reproducibility. Synthetic borneol is a racemic mixture produced from turpentine or camphor and inherently contains isoborneol and residual camphor impurities. These impurities drastically alter the toxicological profile, leading to severe reproductive toxicity and high mortality rates in mammalian models [1]. Furthermore, while (-)-borneol shares some penetration-enhancing traits, it lacks the specific antitumour sensitizing efficacy of the dextrorotatory enantiomer[2]. In chemical manufacturing, substituting (+)-borneol with a racemate in chiral auxiliary applications completely abolishes diastereofacial selectivity, resulting in failed asymmetric inductions and unviable product yields [3].

Superior Transdermal Penetration Mechanism vs. Menthol

When formulating transdermal delivery systems for hydrophilic drugs like 5-fluorouracil (5-FU), (+)-borneol provides a more sophisticated and effective permeation mechanism than menthol. While menthol primarily acts by disrupting the stratum corneum (SC) bilayer, (+)-borneol interacts more strongly with the lipid head groups. This interaction induces the formation of transient pores with a significantly longer existence time than those created by menthol, directly increasing the diffusion coefficient of the active pharmaceutical ingredient [1].

Evidence DimensionMechanism and duration of stratum corneum permeation
Target Compound Data(+)-Borneol induces long-lasting transient pores and increases the diffusion coefficient of hydrophilic drugs.
Comparator Or BaselineMenthol (relies primarily on basic SC bilayer disruption with shorter pore duration).
Quantified DifferenceStronger interaction with lipid head groups resulting in extended transient pore existence time.
ConditionsIn vitro permeation assays and coarse-grained molecular dynamics using 5-fluorouracil.

Formulators of transdermal patches and topical gels should select (+)-borneol over menthol to achieve superior flux and bioavailability for difficult-to-deliver hydrophilic molecules.

Critical Safety Profile and Avoidance of Isoborneol Toxicity

The procurement of natural (+)-borneol is critical to circumvent the severe toxicity associated with synthetic borneol. Synthetic borneol contains significant amounts of isoborneol and residual camphor. In vivo mammalian toxicity models demonstrate that high dosages of synthetic borneol cause severe reproductive toxicity, leading to mid-to-late gestation abortion and a pregnant mortality rate of up to 60%. In contrast, pure natural (+)-borneol maintains a high safety profile without these reproductive hazards [1].

Evidence DimensionIn vivo reproductive toxicity and mortality
Target Compound DataNatural (+)-Borneol (>96% purity) exhibits high safety with no significant reproductive mortality.
Comparator Or BaselineSynthetic borneol (causes up to 60% mortality in pregnant mice and 20% general mortality).
Quantified DifferenceElimination of isoborneol-induced mortality and abortifacient effects.
ConditionsIn vivo mammalian gestation and toxicity models.

Pharmaceutical buyers must strictly procure natural (+)-borneol to comply with safety standards and prevent catastrophic toxicological failures in clinical formulations.

Enantiomer-Specific Antitumor Chemosensitization

In the development of oncology adjuvants, the stereochemistry of borneol dictates its efficacy. Studies comparing the stereochemical configurations reveal that (+)-borneol (D-borneol) exhibits significantly stronger antitumour sensitizing effects than its levorotatory counterpart, (-)-borneol. Specifically, (+)-borneol actively promotes the autophagic degradation of HIF-1α, thereby reversing resistance and enhancing the cytotoxicity of chemotherapeutic agents like temozolomide in malignant glioma models [1].

Evidence DimensionChemosensitizing efficacy in resistant tumor models
Target Compound Data(+)-Borneol strongly promotes HIF-1α autophagic degradation, sensitizing tumors to chemotherapy.
Comparator Or Baseline(-)-Borneol (exhibits inferior antitumour sensitizing effects).
Quantified DifferenceSuperior reversal of drug resistance in glioma cells compared to the L-enantiomer.
ConditionsIn vitro and in vivo glioma models treated with temozolomide/cisplatin.

R&D teams developing advanced nanocarriers for resistant cancers must specify (+)-borneol to maximize the synergistic degradation of tumor survival proteins.

High-Yield Diastereoselectivity as a Chiral Auxiliary

For synthetic chemists, (+)-borneol is a highly efficient chiral precursor. When converted into camphor-derived or oxazolidinone chiral auxiliaries, the pure (+)-enantiomer enforces strict diastereofacial selectivity during complex reactions such as Mukaiyama aldol additions and asymmetric alkylations. Utilizing (+)-borneol-derived auxiliaries routinely affords products with excellent asymmetric induction, achieving diastereomeric ratios (dr) exceeding 95:5 and overall yields above 80%, which is impossible to achieve using racemic synthetic borneol [1].

Evidence DimensionDiastereomeric ratio (dr) and reaction yield
Target Compound Data>95:5 dr and >80% yields in asymmetric alkylations.
Comparator Or BaselineRacemic synthetic borneol (results in 1:1 diastereomeric mixtures).
Quantified DifferenceNear-complete stereocontrol vs. zero stereocontrol.
ConditionsAsymmetric total synthesis workflows (e.g., TiCl4-catalyzed alkylations).

Chemical manufacturers and CROs must procure enantiomerically pure (+)-borneol to ensure reproducibility and high enantiomeric excess in the scale-up of chiral APIs.

Transdermal and Blood-Brain Barrier Drug Delivery Systems

Due to its proven ability to induce long-lasting transient pores in lipid bilayers, (+)-borneol is the excipient of choice for formulating transdermal patches and targeted nanoliposomes. It is particularly valuable for delivering hydrophilic drugs (like 5-fluorouracil) or central nervous system therapeutics across the blood-brain barrier, outperforming standard enhancers like menthol [1].

Oncology Adjuvants and Chemosensitizers

In the development of treatments for resistant cancers such as malignant glioma, (+)-borneol should be procured over its L-enantiomer. Its specific ability to promote the autophagic degradation of HIF-1α makes it a highly effective synergistic agent when combined with chemotherapies like temozolomide or cisplatin [2].

Precursor for Chiral Auxiliaries in API Manufacturing

(+)-Borneol is an essential starting material for synthesizing specialized chiral auxiliaries (e.g., oxazolidinones). It is the correct choice for contract research organizations (CROs) and API manufacturers who require strict stereocontrol (>95:5 dr) and high yields during asymmetric alkylations and aldol reactions [3].

High-Safety Botanical and Modernized Traditional Therapeutics

For companies manufacturing modernized traditional medicines or high-end cosmetics, natural (+)-borneol is strictly required to meet pharmacopeial standards (>96% purity). It must be selected over synthetic borneol to completely eliminate the risks of isoborneol-induced reproductive toxicity and ensure consumer safety [4].

Physical Description

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes.
Liquid
Other Solid
White translucent solid; [Hawley]
White solid; [Hawley]
White to off-white crystals; piney camphoraceous aroma

Color/Form

White to off-white crystals
White translucent lumps
White solid
Tablets from petroleum ethe

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Boiling Point

212 °C
Sublimes

Flash Point

150 °F (60 °C) /closed cup/

Heavy Atom Count

11

Taste

Burning taste somewhat reminiscent of mint

Density

Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/
1.10 g/cm cu at 20 °C

LogP

log Kow = 3.24

Odor

Piney, camphor-like odor
Camphor odo

Odor Threshold

Detection: 2.5 to 16 ppb

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

202 °C
Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/
216 °C
Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/
Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/
Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/

UNII

8D24LWT4FK
M89NIB437X

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Isoborneol is a white solid. It has an odor like camphor. It is slightly soluble in water. Isoborneol occurs naturally in some plants and essential oils and various spices. It also occurs in some foods. USE: Isoborneol is used in perfumes, as a flavoring and to make other chemicals. EXPOSURE: Workers that use isoborneol may breathe in vapors or have direct skin contact. The general population may be exposed by breathing in perfume scents, direct skin contact with perfumes and consumption of foods containing isoborneol. If isoborneol is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Allergic skin reactions were not observed in humans following repeated skin exposure to diluted isoborneol. Additional data on the potential toxic effects in humans exposed to isoborneol were not available. Data on the potential for isoborneol to cause toxic effects in laboratory animals were not available. However, kidney toxicity may occur following repeat oral exposures to high doses based on data in a similar compound (isobornyl acetate). Data on the potential for isoborneol to cause infertility, abortion, or birth defects in laboratory animals were not available. However, these effects are not expected based on lack of evidence for infertility, abortion, or birth defects in laboratory animals exposed to high oral doses of a similar compound (isobornyl acetate) before and/or during pregnancy. Data on the potential for isoborneol to cause cancer in laboratory animals were not available. The potential for isoborneol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

Helps relieve the local itching and discomfort associated with hemorrhoids. Temporarily shrinks hemorrhoidal tissue and relieves burning. Temporarily provides a coating for relief of anorectal discomforts. Temporarily protects the inflamed, irritated anorectal surface to help make bowel movements less painful.
For the temporary relief of minor aches and pains of muscles and joints due to: arthritis - strains - bruises - sprains - simple backaches
Antibacterial
Borneol is consumed excessively in China and Southeast Asian countries particularly in combined formula for preventing cardiovascular disease, but few studies were conducted on its effects on thrombosis. In this study, the antithrombotic and antiplatelet activities of borneol were investigated on thrombosis in vivo and on platelet aggregation ex-vivo. In addition, the coagulation parameters and influence on fibrinolytic activity were also assessed. The results showed that borneol had concentration dependent inhibitory effects on arterio-venous shunt and venous thrombosis but no effect on ADP and AA-induced platelet aggregation. Meanwhile, borneol prolonged the coagulation parameters for prothrombin time (PT) and thrombin time (TT), but did not show any fibrinolytic activity. It suggested that the antithrombotic activity of borneol and its action in combined formula for preventing cardiovascular diseases might be due to anticoagulant activity rather than antiplatelet activity. /Traditional medicine/
For more Therapeutic Uses (Complete) data for BORNEOL (6 total), please visit the HSDB record page.
/EXPL THER/ Isoborneol, a monoterpene and a component of several plant essential oils, showed dual viricidal activity against herpes simplex virus 1 (HSV-1). First, it inactivated HSV-1 by almost 4 log10 values within 30 min of exposure, and second, isoborneol at a concentration of 0.06% completely inhibited viral replication, without affecting viral adsorption. Isoborneol did not exhibit significant cytotoxicity at concentrations ranging between 0.016% and 0.08% when tested against human and monkey cell lines. Isoborneol specifically inhibited glycosylation of viral polypeptides based on the following data: (1) the mature fully glycosylated forms of two viral glycoproteins gB and gD were not detected when the virus was replicated in the presence of isoborneol, (2) no major changes were observed in the glycosylation pattern of cellular polypeptides between untreated and isoborneol treated Vero cells, (3) isoborneol did not affect the glycosylation of gB produced from a copy of the gB gene resident in the cellular genome, and (4) other monoterpenes such as 1,8-cineole and borneol, a stereoisomer of isoborneol, did not inhibit HSV-1 glycosylation.

Vapor Pressure

0.03 [mmHg]
5.02X10-2 mm Hg at 25 °C

Pictograms

Flammable

Flammable

Other CAS

124-76-5

Absorption Distribution and Excretion

To develop a GC-FID method to determine borneol's concentration in mouse tissues, and to investigate the tissue distribution after intravenous and intranasal administrations of borneol, mouse brains, hearts, livers, spleens, lungs and kidneys were collected at 1, 3, 5, 10, 20, 30, 60, 90, 120 min after administration of borneol with the dose of 30.0 mg/kg. The drug in tissues was extracted with ethyl acetate, and borneol's concentration detected by GC, with octadecane as the internal standard. The calibration curve showed a good linear relationship. Extraction recoveries, inter-day and intra-day precisions and stability were in conformity with the analytical requirements of biological samples. Borneol was mainly distributed in most tissues, more in heart, brain and kidney, and less in liver, spleen and lung. The established GC-FID method is applicable for content determination of borneol in tissues. After intravenous and intranasal administrations in mice, borneol is mainly distributed in abundant blood-supply tissues. After intranasal administration, brain tissues showed the highest target coefficient and target effectiveness.
... In order to understand the blood and brain pharmacokinetics after intravenous, intranasal, or oral administration and to investigate the superiority and feasibility of intranasal administration, a simple gas chromatographic (GC) method with flame ionization detection (FID) was developed for the quantification of borneol. Blood samples and brain were collected from mice at 1, 3, 5, 10, 20, 30, 60, 90, and 120 min after intravenous, intranasal, or oral administration of borneol at a dosage of 30.0 mg/kg. Sample preparations were carried out by liquid-liquid extraction with an internal standard solution of octadecane. The pharmacokinetic parameters were calculated /using computer software/. The calibration curves were linear in the range of 0.11-84.24 ug/mL and 0.16-63.18 ug/g for borneol in plasma and brain, respectively. The methodological and extraction recoveries were both in the range of 85%-115%. The intra-day and inter-day variabilities for plasma and brain samples were The aim of this work was to study the in situ and in vivo nasal absorption of borneol. A novel single pass in situ nasal perfusion technique was applied to examine the rate and extent of nasal absorption of borneol by rats. Experimental conditions, such as perfusion rate, pH and drug concentration, were investigated. The in situ experiments showed that the nasal absorption of borneol was not dependent on drug concentration, and fitted a first order process. The absorption rate constant, Ka, influenced with an increase in perfusion speed. The borneol was well absorbed in the conditions of the nasal cavity within the pH range and pH value of physiological conditions. In vivo studies of borneol absorption were carried out in rats and the pharmacokinetics parameters of intranasal (in) was compared with intravenous (iv) administration. The bioavailabilities of borneol was 90.82% for i.n. while Tmax values were 10 min. MRT (Mean Residence Time) were 262.55 +/- 67.35 min and 204.22 +/- 14.50 min for in and iv methods, respectively. The results demonstrate that borneol could be absorbed promptly and thoroughly by in administration in rats.
Previous studies have indicated that borneol has double side effects on the central nervous system (CNS), but the mechanism is unknown. The aim of this study was to clarify the relationship between excitation ratio [contents of excitatory amino acids (AAs) versus that of inhibitory] and the content of natural borneol after a single oral dose. Mice were administered a 1.2 g/kg dose of natural borneol (containing 98% D: -borneol) by oral ingestion. Brain samples were collected before administration and at 0.083, 0.167, 0.25, 0.333, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, and 5 hr after administration. The brain concentration of natural borneol and contents of AA neurotransmitters in mice brain were determined by GC-MS and HPLC-FLU, respectively. After per oral application, natural borneol was absorbed rapidly into the brain and could be determined 5 min after dosing. The maximal brain concentration (86.52 ug/g) was reached after 1 hr post-dosing. Natural borneol could affect the contents of AA neurotransmitters in mice brain: L: -aspartic acid increased significantly from 0.083 to 1 hr after administration, L: -glutamic acid increased significantly at 0.333 hr and decreased from 1.5 to 5 hr, gamma-amino-N-butyric acid increased significantly from 0.167 to 5 hr, whereas glycine was not affected. The excitation ratio is the contents of excitatory AAs versus that of inhibitory AAs, which reflects the excitatory or inhibitory state of the body. The excitation ratio elevated transitorily and then declined 0.5 hr post-dosing; there were significant differences between 1.5-5 hr post-dose compared with pre-dose. The present study indicated that natural borneol could affect the contents of AA neurotransmitters, and the change in excitatory ratio led to borneol's double side effects on the CNS.
The percutaneous absorptions of camphene, isoborneol-acetate, limonene, menthol and alpha-pinene as constituents of a foam bath (Pinimenthol) were measured on animals using radioactively labeled ingredients. Pharmacokinetic measurements showed maximum blood levels for all tested ingredients 10 min after the onset of percutaneous absorption. None of the ingredients was preferentially absorbed. Blood levels of all ingredients after 10 min of percutaneous absorption were a direct function of the size of the skin area involved.

Associated Chemicals

(-)-Borneol or 1-Borneol; 464-45-9
(+)-Borneol; 464-43-7
Isobornyl acetate; 125-12-2
l-Borneol; 464-45-9
d-Borneol; 464-43-7
dl-Borneol; 507-70-0

Wikipedia

Borneol
Isoborneol
Fura-2-acetoxymethyl_este

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 2nd degree
Cosmetics -> Undefined function

Methods of Manufacturing

Racemic borneol is prepared synthetically by reduction of camphor or from pinene.
Although borneol is not an herb per se, it is nevertheless a common ingredient in many traditional Chinese herbal formulas. Borneol is actually a compound derived from dryobalanops aromitaca, a tree that belongs to the teak family. The compound is formed by tapping the trunk of the tree, then cooling the substance and allowing it to harden into a clear crystalline substance. Although some borneol is still made by tapping trees, the vast majority of it is created synthetically from turpentine oil or camphor. The compound is ground down into a fine powder before it can be used medicinally.
By hydrolysis of isobornyl acetate, or by catalytic reduction of camphor (both d- and l-isomers); the optically inactive compound can be prepared by treating camphene with 1:1 mixture of sulfuric acid and glacial acetic acid and then hydrolyzing the isobornyl acetate.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2R,4R)-rel-: ACTIVE
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2S,4R)-rel-: ACTIVE
The major product in perfumery, by far, is isobornyl acetate; borneol being used at about one-tenth the volume of the former. The most important use for isoborneol is as an intermediate for camphor.
Borneol is an endo isomer; the corresponding exo isomer is isoborneol
Natural occurrence: Ashanti pepper (Piper guineense Schum and Thom) Ginger (Zingiber species) Grape brandy Camomile Honey Cheese, various types Mastic (Pistacia lentiscus) Cinnamomum species Ocimum species Curcuma species Papaya (Carica papaya L.) Eucalyptus oil (Eucalyptus globulus Labill) Raspberry, blackberry and boysenberry Rooibos tea (Aspalathus linearis) Salvia species Rosemary (Rosmarinus officinalis L.) Thyme (Thymus species)

Analytic Laboratory Methods

Constituents of lavandula dentata oil (including borneol) were identified by two GLS-MS systems.
Borneol was identified in sage oil by TLC.
In this work, microwave-assisted extraction (MAE) followed by gas chromatography with flame ionization detector (GC-FID) was developed for the rapid determination of camphor and borneol in three traditional Chinese medicines (TCM): Chrysanthemi indici, Flos Chrysanthemi indici and Amomum villosum lour. The optimal MAE conditions obtained were: acetone for solvent, with solvent having sample ratio of 12:1 (v/w); microwave power of 380 W, and an irradiation time of 4 min. Method validations were also studied. To demonstrate the proposed method, ultrasonic-assisted extraction (UAE) and steam distillation (SD), followed by GC-FID, were used to analyze camphor and borneol in the three TCMs. The close results were obtained by the three methods. The results showed that the proposed MAE-GC-FID is a simple, rapid, and reliable method for quantitative analysis of camphor and borneol in TCM, and is also a potential tool for TCM quality assessment.
Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: isoborneol; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.11 ug/L.
Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: isoborneol; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.05 ug/L.
Gas chromatography (GC)-NMR method is described for detecting isoborneol in commercial borneol preparations.
Isoborneol detected by chromatographic analysis with previous absorption. Determination was made by internal reference method with naphthalene as reference.
Resolution of chiral compounds has played an important role in the pharmaceutical field, involving detailed studies of pharmacokinetics, physiological, toxicological, and metabolic activities of enantiomers. Herein, a reliable method by high-performance liquid chromatography (HPLC) coupled with an optical rotation detector was developed to separate isoborneol enantiomers. A cellulose tris(3, 5-dimethylphenylcarbamate)-coated chiral stationary phase showed the best separation performance for isoborneol enantiomers in the normal phase among four polysaccharide chiral packings. The effects of alcoholic modifiers and column temperature were studied in detail. Resolution of the isoborneol racemate displayed a downward trend along with an increase in the content of ethanol and column temperature, indicating that less ethanol in the mobile phase and lower temperature were favorable to this process. Moreover, two isoborneol enantiomers were obtained via a semipreparative chiral HPLC technique under optimum conditions, and further characterized by analytical HPLC, and experimental and calculated vibrational circular dichroism (VCD) spectroscopy, respectively. The solution VCD spectrum of the first-eluted component was consistent with the Density Functional Theory (DFT) calculated pattern based on the SSS configuration, indicating that this enantiomer should be (1S, 2S, 4S)-(+)-isoborneol. Briefly, these results have provided reliable information to establish a method for analysis, preparative separation, and absolute configuration of chiral compounds without typical chromophoric groups.

Clinical Laboratory Methods

Rat plasma samples were prepared using liquid-liquid microextraction: 70 uL of plasma sample (containing 125 nmol/L naphthalene as the internal standard) was extracted with 35 uL of n-hexane. The resulting n-hexane extract (20 uL) was introduced into a gas chromatography/mass spectrometry system using programmable temperature vaporizing-based large-volume injection. The assay was validated to demonstrate its reliability for the intended use. Using this assay, pharmacokinetic studies of Bingpian, synthetic Bingpian, and Fufang-Danshen tablets (containing synthetic Bingpian) were conducted in rats. ... The extraction efficiency for the analytes and the internal standard from plasma was almost constant with decrease in n-hexane-to-plasma volume ratio, thus enabling a small volume of extracting solvent to be used for sample preparation, and enhancing the assay sensitivity. The lower quantification limit for measuring borneol, isoborneol, and camphor in plasma was 0.98 nmol/L, which was 33-330 times more sensitive than those reported earlier for Bingpian and synthetic Bingpian. The applicability of the miniaturized liquid-liquid extraction technique could be extended to measure other volatile and nonvolatile medicinal compounds in biomatrices, which can be predicted according to the analytes' octanol/water distribution coefficient (logD) and acid dissociation constant (pKa).

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Interactions

To investigate the enhancing effect of borneol on transcorneal permeation of compounds with different hydrophilicities and molecular sizes. Six compounds, namely rhodamine B, sodium-fluorescein, fluorescein isothiocyanate (FITC) dextrans of 4, 10, 20 and 40 kDa were selected as model drugs. Permeation studies were performed using excised cornea of rabbits by a Franz-type diffusion apparatus. The safety of borneol was assessed on the basis of corneal hydration level and Draize eye test. The application of 0.2% borneol to the cornea increased the apparent permeability coefficient by 1.82-(p<0.05), 2.49-(p<0.05), 4.18-(p<0.05), and 1.11-fold (not significant) for rhodamine B, sodium-fluorescein, FITC-dextrans of 4 and 10 kDa, respectively. No significant permeability enhancement of FITC dextrans of 10, 20 and 40 kDa with borneol was found compared to control. The permeability coefficient enhanced by 0.2% borneol was linear correlated to the molecular weight of model drugs (R(2)=0.9976). With the 0.05%, 0.1% and 0.2% borneol application, the corneal hydration values were <83% and Draize scores were <4. Borneol may improve the transcorneal penetration of both hydrophilic and lipophilic compounds without causing toxic reactions, especially hydrophilic ones. Furthermore, 0.2% borneol can enhance the permeation of hydrophilic compounds with molecular weight This study was to investigate the synergistic effect of natural borneol/curcumin (NB/Cur) on growth and apoptosis in A375 human melanoma cell line by MTT assay, flow cytometry and Western blotting. Our results demonstrated that NB effectively synergized with Cur to enhance its antiproliferative activity on A375 human melanoma cells by induction of apoptosis, as evidenced by an increase in sub-G1 cell population, DNA fragmentation, PARP cleavage, and caspase activation. Further mechanistic studies by Western blotting showed that after treatment of the cells with NB/Cur, up-regulation of the expression level of phosphorylated JNK and down-regulation of the expression level of phosphorylated ERK and Akt contributed to A375 cells apoptosis. Moreover, NB also potentiated Cur to trigger intracellular ROS overproduction and the DNA damage with up-regulation of the expression level of phosphorylated ATM, phosphorylated Brca1 and phosphorylated p53. The results indicate the combinational application potential of NB and Cur in treatments of cancers.
Oxidative stress caused by dopamine (DA) may play an important role in the pathogenesis of Parkinson's disease (PD). (+/-) Isoborneol is a monoterpenoid alcohol present in the essential oils of numerous medicinal plants and is a known antioxidant. In this study, we investigated the neuroprotective effect of isoborneol against 6-hydroxydopamine (6-OHDA)-induced cell death in human neuroblastoma SH-SY5Y cells. Pretreatment of SH-SY5Y cells with isoborneol significantly reduced 6-OHDA-induced generation of reactive oxygen species (ROS) and 6-OHDA-induced increases in intracellular calcium. Furthermore, apoptosis induced by 6-OHDA was reversed by isoborneol treatment. Isoborneol protected against 6-OHDA-induced increases in caspase-3 activity and cytochrome C translocation into the cytosol from mitochondria. Isoborneol prevented 6-OHDA from decreasing the Bax/Bcl-2 ratio. We also observed that isoborneol decreased the activation of c-Jun N-terminal kinase and induced activation of protein kinase C (PKC) which had been suppressed by 6-OHDA. Our results indicate that the protective function of isoborneol is dependent upon its antioxidant potential and strongly suggest that isoborneol may be an effective treatment for neurodegenerative diseases associated with oxidative stress.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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